molecular formula C11H10N2O3 B2872455 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid CAS No. 762240-23-3

1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid

Cat. No.: B2872455
CAS No.: 762240-23-3
M. Wt: 218.212
InChI Key: RCIGXQOOKOSWEI-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives It features a methoxyphenyl group attached to the imidazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxybenzylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then subjected to carboxylation using carbon dioxide or a suitable carboxylating agent to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalysts, solvents, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol group using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(2-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid.

    Reduction: 1-(2-Methoxyphenyl)-1H-imidazole-5-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties.

Comparison with Similar Compounds

    1-(2-Hydroxyphenyl)-1H-imidazole-5-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-(2-Methoxyphenyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the imidazole ring.

    1-(2-Methoxyphenyl)-1H-imidazole-5-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.

Uniqueness: 1-(2-Methoxyphenyl)-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

IUPAC Name

3-(2-methoxyphenyl)imidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-3-2-4-8(10)13-7-12-6-9(13)11(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGXQOOKOSWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=NC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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